
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura cross-coupling reaction is often employed. This method involves the coupling of a brominated pyrazole-azetidine hybrid with boronic acids . The reaction is catalyzed by palladium and typically conducted in the presence of a base such as potassium carbonate.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring compound found in sugar beets, known for its gametocidal activity.
Oxetane derivatives: Compounds containing oxetane rings, used in similar applications as azetidine derivatives.
Uniqueness
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is unique due to its combination of azetidine and pyrazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
4-(azetidin-1-ylmethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H15N3/c1-8-9(6-11(2)10-8)7-12-4-3-5-12/h6H,3-5,7H2,1-2H3 |
Clave InChI |
ARHXOMRRUBSFMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CN2CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


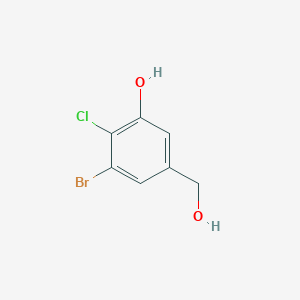
![8-Chloropyrido[4,3-d]pyrimidine](/img/structure/B15333073.png)



![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)
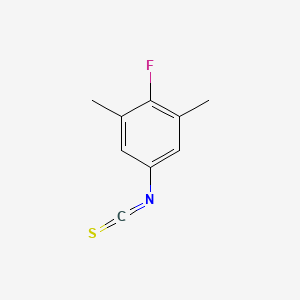
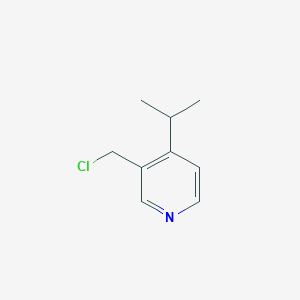
![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)

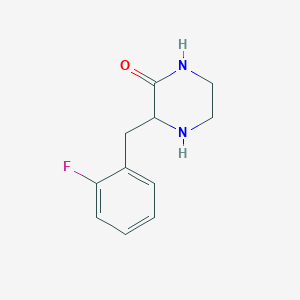
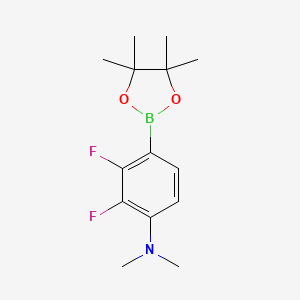

![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)
